Boc-D-Lys(N3)-OH

Peptide Stability Protease Resistance D-Amino Acid Substitution

Boc-D-Lys(N3)-OH (CAS 1620410-04-9) is an orthogonally protected D-lysine building block bearing a tert-butyloxycarbonyl (Boc) group on the α-amine and an azide (N3) moiety on the ε-amine. The compound serves as a click-chemistry-ready intermediate for solid-phase peptide synthesis (SPPS), antibody-drug conjugate (ADC) linker construction, and site-specific bioconjugation, where the D-configuration confers resistance to endogenous proteases relative to L-lysine counterparts.

Molecular Formula C11H20N4O4
Molecular Weight 272.30 g/mol
Cat. No. B15604937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Lys(N3)-OH
Molecular FormulaC11H20N4O4
Molecular Weight272.30 g/mol
Structural Identifiers
InChIInChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-/m1/s1
InChIKeySKRPDWWWUARZIW-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-D-Lys(N3)-OH in Peptide Synthesis and Bioconjugation – A Procurement-Focused Baseline


Boc-D-Lys(N3)-OH (CAS 1620410-04-9) is an orthogonally protected D-lysine building block bearing a tert-butyloxycarbonyl (Boc) group on the α-amine and an azide (N3) moiety on the ε-amine [1]. The compound serves as a click-chemistry-ready intermediate for solid-phase peptide synthesis (SPPS), antibody-drug conjugate (ADC) linker construction, and site-specific bioconjugation, where the D-configuration confers resistance to endogenous proteases relative to L-lysine counterparts [2].

Why Boc-D-Lys(N3)-OH Cannot Be Interchanged with Fmoc- or L-Lysine Analogs Without Consequence


Substituting Boc-D-Lys(N3)-OH with Fmoc-D-Lys(N3)-OH forces a change in SPPS deprotection chemistry from acid-labile (TFA) to base-labile (piperidine), which is incompatible with Boc-strategy resins and may expose acid-sensitive peptide modifications to premature cleavage . Swapping the D-lysine scaffold for the L-enantiomer eliminates protease resistance; D-amino acid incorporation has been shown to prevent serum degradation within 120 minutes, whereas the corresponding L-peptide degrades in under 10 minutes [1]. Even unprotected H-D-Lys(N3)-OH lacks the N-terminal orthogonality required for sequential chain assembly, making direct substitution synthetically invalid without additional protection steps.

Quantitative Differentiation Evidence for Boc-D-Lys(N3)-OH Versus Closest Analogs


Serum Proteolytic Stability: D-Lysine Peptides Remain Intact for >2 Hours vs. <10 Minutes for L-Lysine Counterparts

Incorporation of D-lysine in place of L-lysine confers dramatic resistance to serum proteases. In a direct head-to-head comparison using the antimicrobial peptide HPA3NT3-A2, the all-L-lysine version (HPA3NT3-A2) exhibited degradation within 10 minutes of incubation in 50% human serum, whereas the all-D-lysine analogue (HPA3NT3-A2D) maintained a single intact HPLC peak after 120 minutes with no detectable cleavage products [1]. Although this study was performed on a full peptide rather than the isolated building block, the observed stability difference is a class-level consequence of D- versus L-lysine stereochemistry and directly translates to any peptide construct containing Boc-D-Lys(N3)-OH.

Peptide Stability Protease Resistance D-Amino Acid Substitution

Azide Group Stability Under SPPS Deprotection Conditions: Quantitative Recovery After TFA and Piperidine Exposure

The ε-azide group on Boc-Lys(N3)-OH is documented to remain intact following exposure to trifluoroacetic acid (TFA) and piperidine, the two reagents universally employed in Boc- and Fmoc-strategy SPPS deprotection cycles . This contrasts with certain side-chain protecting groups such as Alloc or Dde, which require specialized removal conditions and can suffer from incomplete cleavage or side reactions. While this stability is shared with Fmoc-Lys(N3)-OH, it is not universal among all azide-functionalized amino acids; for example, α-azido acids have been reported to undergo azide elimination under prolonged basic conditions used for Fmoc removal [1]. The Boc/azide combination thus provides a uniquely robust orthogonal pair for both Boc-strategy and Fmoc-strategy SPPS.

Solid-Phase Peptide Synthesis Azide Stability Orthogonal Deprotection

Molecular Weight Advantage: Boc-D-Lys(N3)-OH Is 31% Lighter Than Fmoc-D-Lys(N3)-OH for Mass-Sensitive Conjugate Design

Boc-D-Lys(N3)-OH possesses a molecular weight of 272.31 g/mol, whereas Fmoc-D-Lys(N3)-OH (CAS 1198791-53-5) weighs 394.4 g/mol—a 122.1 Da or 31% difference . In ADC linker construction, where every dalton of the linker contributes to the final drug-to-antibody ratio (DAR) and hydrodynamic radius, the lower mass of the Boc-protected intermediate allows more payload to be conjugated per unit mass of linker, or alternatively reduces the overall size of the conjugate to improve tissue penetration.

Drug-to-Antibody Ratio ADC Linker Design Mass Spectrometry

Solid-State Stability and Handling: Higher Melting Point of Boc-D-Lys(N3)-OH CHA Salt vs. Fmoc Analog

The cyclohexylammonium (CHA) salt of Boc-D-Lys(N3)-OH exhibits a melting point range of 119–129°C, compared to 90–97°C for the Fmoc-protected D-lysine azide analog . The higher melting point indicates greater thermal stability and reduced risk of degradation or polymorphic transitions during ambient-temperature shipping and long-term storage. This is particularly relevant for GMP or GLP-grade procurement where storage condition excursions must be documented.

Thermal Stability API Handling Long-Term Storage

Orthogonal Boc Protection Enables Dual-Strategy SPPS Compatibility Unavailable with Fmoc-Only Building Blocks

Boc-D-Lys(N3)-OH is compatible with both Boc-strategy SPPS (where the Boc group is removed by TFA at each coupling cycle) and Fmoc-strategy SPPS (where the Boc group remains on the α-amine as a semi-permanent protecting group removable only at final cleavage) . In contrast, Fmoc-D-Lys(N3)-OH is restricted to Fmoc-strategy synthesis because the Fmoc group is cleaved under the basic conditions (piperidine) used in every Fmoc cycle. This dual compatibility is essential for Boc-strategy native chemical ligation (NCL) workflows, where peptide thioesters are incompatible with repeated piperidine exposure .

Orthogonal Protection Strategy Boc-SPPS Native Chemical Ligation

High-Value Application Scenarios Where Boc-D-Lys(N3)-OH Provides Demonstrable Advantage


ADC Linker Intermediates Requiring In Vivo Protease Resistance

In antibody-drug conjugate development, the linker must survive extended circulation in protease-rich plasma. Boc-D-Lys(N3)-OH provides a D-lysine scaffold that resists serum proteolysis for >2 hours versus <10 minutes for L-lysine analogs, as demonstrated in comparative serum stability studies [1]. Its azide handle enables copper-catalyzed or strain-promoted click conjugation to alkyne-bearing payloads, while the Boc group allows selective N-terminal deprotection for sequential linker extension.

Boc-Strategy SPPS for Peptide Thioester Synthesis and Native Chemical Ligation

The dual compatibility of Boc-D-Lys(N3)-OH with both Boc- and Fmoc-strategy SPPS makes it the azido-lysine building block of choice for thioester peptide synthesis, where repeated piperidine exposure would cleave the thioester linkage . Fmoc-protected azido-lysine analogs cannot be used in this application, creating a clear procurement differentiation for laboratories performing protein semi-synthesis or segment condensation.

Mass-Constrained Bioconjugate Design Where Linker Size Affects Pharmacokinetics

At 272.31 Da, Boc-D-Lys(N3)-OH is 31% lighter than the Fmoc-protected equivalent (394.4 Da). For programs where the final conjugate's hydrodynamic radius or drug-to-antibody ratio must be minimized—such as blood-brain-barrier-penetrant peptide-drug conjugates—this mass advantage directly reduces steric bulk and improves the probability of achieving favorable DAR specifications .

GMP-Grade Procurement Requiring Robust Thermal Stability for Cold-Chain Logistics

With a melting point of 119–129°C (CHA salt), Boc-D-Lys(N3)-OH offers a 29–32°C thermal stability margin over Fmoc-D-Lys(N3)-OH (90–97°C). This margin reduces the risk of degradation during ambient-temperature shipping excursions and simplifies long-term storage validation, directly lowering the total cost of ownership for large-scale GMP procurement .

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